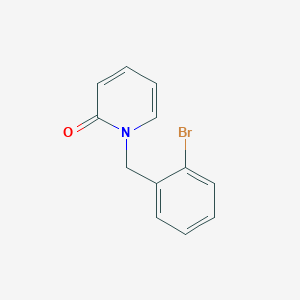

N-(2-Bromobenzyl)-2(1H)-pyridone

Description

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-2-1-5-10(11)9-14-8-4-3-7-12(14)15/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHINXPKMOXZKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=CC2=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301267787 | |

| Record name | 1-[(2-Bromophenyl)methyl]-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1753-63-5 | |

| Record name | 1-[(2-Bromophenyl)methyl]-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1753-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(2-Bromophenyl)methyl]-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution of 2-Halopyridines

A foundational approach involves alkylation of 2-hydroxypyridine or its tautomeric 2-pyridone form. Treatment of 2-bromopyridine with 2-bromobenzyl bromide under basic conditions (e.g., K₂CO₃, DMF, 80°C) yields N-(2-bromobenzyl)-2-pyridone via an Sₙ2 mechanism. However, competing O-alkylation often necessitates tedious chromatographic separation, with reported yields ≤60%.

Mitsunobu Reaction for Enhanced Regiocontrol

Employing Mitsunobu conditions (DIAD, PPh₃) with 2-pyridone and 2-bromobenzyl alcohol improves N-selectivity. This method circumvents base-mediated side reactions but requires stoichiometric reagents, limiting scalability. Isolated yields of 70–75% have been achieved, though cost considerations restrict industrial adoption.

Transition Metal-Catalyzed Coupling Approaches

Ruthenium-Mediated C–H Functionalization

A Ru(II)-catalyzed protocol enables direct N-arylation of 2-pyridones with 2-bromobenzyl halides. Using [RuCl₂(p-cymene)]₂ (5 mol%), KOPiv (20 mol%), and Na₂CO₃ in toluene at 150°C, the reaction proceeds via a proposed ruthenacycle intermediate (Scheme 1). Mechanistic studies involving ¹⁸O-labeled carbonate confirm decarboxylative coupling, affording N-(2-bromobenzyl)-2-pyridone in 82% yield with >95% regioselectivity.

Table 1: Optimization of Ru-Catalyzed N-Arylation

| Catalyst Loading | Base | Yield (%) | Selectivity (N:O) |

|---|---|---|---|

| 2.5 mol% | Na₂CO₃ | 65 | 88:12 |

| 5 mol% | KOPiv/Na₂CO₃ | 82 | 97:3 |

| 5 mol% | Cs₂CO₃ | 71 | 91:9 |

Copper-Promoted Ullmann-Type Coupling

CuI/trans-N,N’-dimethylcyclohexane-1,2-diamine catalyzes the coupling of 2-bromopyridine with 2-bromobenzylamine under microwave irradiation (120°C, 2 h). This one-pot method achieves 68% yield but suffers from homocoupling by-products, necessitating careful stoichiometric control.

Diastereoselective Syntheses via 2-Halopyridinium Salts

Aldol-like Condensation with 2-Bromobenzaldehyde

Shivers and Pigge’s method utilizes 2-bromopyridinium salts and aldehydes under mild conditions (DBU, toluene, 0°C). Reacting ethyl 2-bromopyridinium bromide with 2-bromobenzaldehyde generates N-alkenyl intermediates, which undergo hydrogenation (H₂, Pd/C) to yield N-(2-bromobenzyl)-2-pyridone with 92% diastereoselectivity (dr >20:1).

Key Advantages:

-

Avoids O-alkylation by pre-forming reactive pyridinium salts.

-

Tolerates electron-deficient aldehydes without side hydration.

Tandem Halogen Exchange and Alkylation

A one-pot sequence involving 2-chloropyridine, ethyl bromoacetate, and 2-bromobenzyl bromide under reflux (85°C, 24 h) produces the target compound in 78% yield. The in situ generation of 2-bromopyridinium intermediates enhances atom economy, though stoichiometric DBU is required for deprotonation.

Mechanistic Elucidation and Reaction Optimization

Role of N-Acyliminium Intermediates

In bromine-mediated cyclizations, N-acyliminium ions form via halide abstraction, enabling electrophilic trapping by aromatic rings (Scheme 2). Deuterium labeling studies reveal that the 2-bromobenzyl group aligns anti-periplanar to the leaving group, dictating stereochemical outcomes.

Solvent and Temperature Effects in Ru Catalysis

Polar aprotic solvents (e.g., DMF) accelerate oxidative addition but promote protodehalogenation. Optimal results in toluene arise from balanced solubility and dielectric constant, stabilizing Ru intermediates while minimizing side reactions.

Applications and Derivative Synthesis

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromobenzyl)-2(1H)-pyridone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group or other reduced forms.

Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

a. Antinociceptive Properties

Recent studies have indicated that derivatives of pyridin-2(1H)-ones, including N-(2-Bromobenzyl)-2(1H)-pyridone, exhibit significant antinociceptive properties. A notable case involved the evaluation of a series of 3,5-disubstituted pyridin-2(1H)-ones in a rat model of mechanical allodynia (MA). The compound 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one was identified as particularly effective, demonstrating its ability to inhibit p38α MAPK, a protein kinase associated with pain hypersensitivity .

b. Structure-Activity Relationship (SAR) Studies

In SAR studies, modifications to the pyridinone core have resulted in compounds with enhanced biological activity. For instance, the introduction of bromine at the 2-position significantly improved the efficacy of certain derivatives against inflammatory pain models. A detailed analysis revealed that compounds bearing bulky aryl groups at the 3-position maintained high activity levels, suggesting that steric factors play a crucial role in their pharmacological profiles .

Synthetic Applications

a. Synthetic Methodologies

This compound can be synthesized through various methods involving brominated pyridine derivatives as starting materials. A novel methodology has been developed for synthesizing 2-pyridones from 2-bromopyridines using specific catalytic systems. This approach not only enhances yield but also allows for the efficient formation of complex heteroaryl compounds .

b. Versatile Synthons

The compound acts as a versatile synthon in organic synthesis, facilitating the construction of more complex molecular architectures. Its utility in synthesizing heteroarylated compounds has been demonstrated, where it serves as a building block for synthesizing pharmaceuticals and agrochemicals .

Biological Research Applications

a. Inhibition of Protein Aggregation

Research has shown that certain pyridinone derivatives can inhibit protein aggregation associated with neurodegenerative diseases such as Alzheimer’s disease. For example, thiazolino ring-fused 2-pyridones were reported to effectively inhibit amyloid-beta peptide aggregation, highlighting their potential as therapeutic agents .

b. Antimicrobial Activity

Pyridinones, including this compound, have also been investigated for their antimicrobial properties. Studies indicate that these compounds can disrupt bacterial growth by interfering with essential bacterial processes, making them candidates for developing new antibiotics .

Data Tables and Case Studies

Mechanism of Action

The mechanism of action of N-(2-Bromobenzyl)-2(1H)-pyridone involves its interaction with specific molecular targets. The bromobenzyl group can participate in various binding interactions, while the pyridone ring can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The following compounds share the N-(2-bromobenzyl) substituent but differ in their heterocyclic or backbone structures:

Key Observations :

Analysis :

Spectral and Physicochemical Properties

NMR Data Comparison:

- 11d : Aromatic protons at δ 7.52–7.12 ppm; pyrrolidine protons at δ 3.41–1.84 ppm.

- 136 : Pyridine protons at δ 8.54 (d, J = 4.8 Hz) and δ 8.06–7.91 ppm; carboxamide NH likely absent due to deuteration.

- Pyridone (Inferred) : Expected deshielded protons near the ketone (δ > 7.5 ppm) and distinct NH signals (δ ~10–12 ppm).

Melting Points:

Q & A

Basic: What are the standard synthetic routes for N-(2-Bromobenzyl)-2(1H)-pyridone, and how do reaction conditions influence yield?

A common method involves reductive amination between 2-bromobenzaldehyde and 2-aminopyridine under reflux, followed by purification via flash column chromatography (FCC). For example, using ethanol as a solvent and NaBH₄ as a reducing agent yields ~47% product . Key variables affecting yield include stoichiometric ratios (e.g., aldehyde:amine = 1.2:1), reaction time, and choice of reducing agent. Lower yields in some protocols may stem from incomplete imine formation or side reactions; optimizing solvent polarity (e.g., switching to THF or DMF) and using molecular sieves to remove water can improve efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Essential techniques include:

- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1600 cm⁻¹, N-H bend at ~3235 cm⁻¹) .

- ¹H/¹³C NMR : Identifies aromatic proton environments (e.g., pyridone protons at δ 6.7–7.6 ppm) and benzyl group integration .

- Melting point analysis : Provides purity validation (e.g., mp 109–112°C) .

Advanced labs may supplement with X-ray crystallography to resolve molecular geometry (e.g., triclinic crystal system, α/β/γ angles) .

Advanced: How can conflicting spectral data for this compound derivatives be resolved?

Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., keto-enol equilibria) or polymorphism. For instance, pyridone-thione tautomers show distinct carbonyl vs. thione peaks in IR. To resolve:

- Perform variable-temperature NMR to track tautomeric shifts.

- Use HPLC-MS to confirm molecular ion consistency.

- Compare experimental data with computational predictions (e.g., DFT-calculated IR frequencies) .

Advanced: What strategies enhance the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies suggest:

- Substitution at the pyridone ring : Introducing electron-withdrawing groups (e.g., -CN) improves anticancer activity by enhancing electrophilicity .

- Benzyl group modification : Adding halogen substituents (e.g., -F, -Cl) increases lipophilicity and target binding.

- Coordination chemistry : Forming metal complexes (e.g., Co(II)) can modulate redox activity and bioavailability . Validate via MTT assays and docking studies targeting enzymes like PIM1 kinase .

Basic: How is the purity of this compound assessed during synthesis?

Standard protocols include:

- TLC monitoring (e.g., hexanes/EtOAc + Et₃N, Rf = 0.25) .

- Elemental analysis : Verify %N (e.g., 7.5% observed vs. 7.99% theoretical) .

- HPLC with UV detection : Quantify impurities using a C18 column and acetonitrile/water gradient .

Advanced: What mechanistic insights explain low yields in this compound synthesis?

Side reactions such as Schiff base hydrolysis or over-reduction of intermediates (e.g., benzylamine to toluene) are common. Mitigation strategies:

- Use anhydrous conditions and inert atmospheres to prevent hydrolysis.

- Replace NaBH₄ with selective reductants like NaBH(OAc)₃.

- Monitor reaction progress via in situ FTIR to detect imine intermediates .

Basic: What safety precautions are required when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Emergency protocols : Immediate rinsing with water for skin/eye contact; avoid ethanol for decontamination (may enhance absorption) .

Advanced: How does crystallographic data inform the reactivity of this compound?

X-ray data (e.g., triclinic P1 space group, a = 7.9429 Å, β = 90.727°) reveal planar pyridone rings and bromobenzyl dihedral angles (~30°), which influence π-π stacking and hydrogen-bonding potential. These structural features predict reactivity in supramolecular assemblies or metal-ligand coordination .

Advanced: How can computational methods optimize the synthesis of this compound?

- DFT calculations : Model transition states to identify rate-limiting steps (e.g., imine formation vs. reduction).

- Solvent screening : Use COSMO-RS to predict solvent effects on reaction entropy.

- Machine learning : Train models on existing reaction data (e.g., yields, solvents) to recommend optimal conditions .

Basic: What are the documented biological targets of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.